Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
CAS No.: 808118-62-9
Cat. No.: VC20331071
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 808118-62-9 |
|---|---|
| Molecular Formula | C19H16N2O6 |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
| Standard InChI | InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23) |
| Standard InChI Key | PIVSVWSBZQYGPI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Introduction
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- is a synthetic aromatic compound with potential applications in medicinal chemistry and biological research. Its molecular structure and chemical properties make it a candidate for exploring enzyme interactions, receptor modulation, and therapeutic applications.
Synthesis and Preparation
The synthesis of Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- involves multiple steps:
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Formation of the Isoquinoline Core:
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Cyclization of anthranilic acid derivatives under controlled conditions to form the isoquinoline backbone.
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Substitution Reactions:
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Introduction of hydroxy and methoxyphenoxy groups through selective substitution reactions.
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Carboxamido Group Formation:
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Reaction with acetic acid derivatives to attach the glycine moiety.
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Industrial Production Techniques:
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Large-scale synthesis employs optimized reaction conditions for high yields.
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Purity is ensured through techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biological Activity
This compound has garnered interest for its potential biological activities, including:
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Enzyme Interaction:
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May inhibit or activate specific enzymes, altering metabolic pathways.
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Receptor Modulation:
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Potential to influence cellular receptors and modulate their activity.
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Gene Expression Regulation:
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Could affect protein synthesis by modulating gene expression.
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Comparison with Similar Compounds
| Compound | Structural Similarity | Key Differences |
|---|---|---|
| Flindersine | Isoquinoline core | Lacks methoxyphenoxy group |
| Haplamine | Similar functional groups | Different biological activity |
| N-Methylhaplamine | Methylated derivative | Unique pharmacological profile |
Applications in Research
This compound is being studied for its anticancer properties, particularly its ability to inhibit tumor cell proliferation at micromolar concentrations. Its unique structure allows it to interact with key cellular targets, making it a valuable tool in drug discovery and development.
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